(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

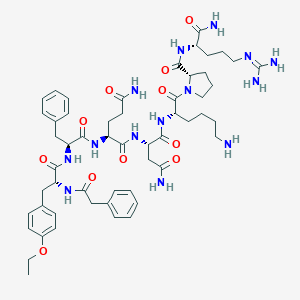

The compound (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes amino groups, amide bonds, and aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled together through peptide bond formation. Common reagents used in these reactions include carbodiimides for amide bond formation and protecting groups to prevent unwanted reactions at specific sites.

Industrial Production Methods

Industrial production of such complex molecules often involves solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous due to its efficiency and the ability to automate the process, making it suitable for large-scale production.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as or .

Reduction: Reagents like or .

Substitution: Conditions involving like .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the carbonyl groups would produce alcohols.

科学研究应用

Hypertension Studies

Research indicates that (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin plays a crucial role in studying salt-dependent hypertension. In a rat model of hypertension induced by deoxycorticosterone acetate (DOCA)-salt treatment, this compound enhanced the depressor effects of vasopressin receptor antagonists and contributed to the understanding of estrogen's protective role against hypertension .

Cardiovascular Research

The compound's ability to lower MAP makes it valuable in cardiovascular research. Studies have explored its potential to mitigate hypertensive responses and improve outcomes in models of heart failure and other cardiovascular diseases. Its application in understanding the pathophysiology of these conditions is ongoing .

Renal Function and Diuresis

As a vasopressin antagonist, this compound is also being investigated for its effects on renal function. By inhibiting vasopressin's action, it may promote diuresis and alter fluid balance in conditions such as heart failure or chronic kidney disease .

Neuroendocrine Research

The compound is relevant in neuroendocrine studies, particularly concerning the hypothalamic-pituitary-adrenal (HPA) axis. Its ability to modulate hormone release from AVP neurons provides insights into stress responses and hormonal regulation mechanisms .

Case Studies and Findings

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes , receptors , and nucleic acids . The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- (2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

- (2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in both research and industrial applications.

生物活性

(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a synthetic analog of the natural hormone vasopressin (AVP), which plays a crucial role in regulating various physiological processes, including blood pressure and fluid balance. This compound has garnered attention for its biological activity, particularly as a potent antagonist of the vasopressin V1 receptor (VP V1R). This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C54H76N14O11

- Molecular Weight : 1097.27 g/mol

- CAS Number : 129520-65-6

The compound features modifications that enhance its receptor binding and biological activity compared to natural vasopressin.

This compound acts primarily as an antagonist at the V1 receptor, which is implicated in vasoconstriction and blood pressure regulation. By inhibiting this receptor, the compound can significantly lower mean arterial pressure (MAP), making it a potential therapeutic agent for conditions characterized by elevated blood pressure.

Research Findings

- Vasopressor Effects : Studies indicate that this compound significantly decreases MAP in rat models. This effect is attributed to its antagonistic action on the V1 receptor, leading to reduced vasoconstriction .

- Comparative Potency : In comparison to other AVP analogs, this compound exhibits a higher affinity for the V1 receptor. For instance, it has been shown to effectively inhibit AVP-induced physiological responses in human coronary artery smooth muscle cells (CASMC) .

- Case Studies : In experimental settings involving various analogs of vasopressin, this compound was noted for its unique profile—demonstrating both significant binding affinity and functional antagonism at the V1 receptor .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 1097.27 g/mol |

| CAS Number | 129520-65-6 |

| Mean Arterial Pressure Effect | Significant decrease in rats |

Comparative Analysis with Other Vasopressin Analogues

| Compound | V1 Receptor Affinity | MAP Effect |

|---|---|---|

| (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9) | High | Significant decrease |

| Desmopressin | Moderate | Mild decrease |

| Terlipressin | High | Moderate decrease |

属性

IUPAC Name |

(2S)-N-[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61)/t37-,38-,39-,40+,41-,42-,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPXAIJQDPORTG-ZRBRQIMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H76N14O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。